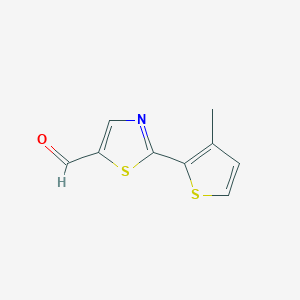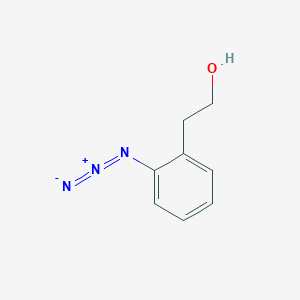
2-(2-Azidophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Azidophenyl)ethan-1-ol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a halogenated phenyl ethan-1-ol is reacted with sodium azide under suitable conditions to replace the halogen with an azide group .
Industrial Production Methods: While specific industrial production methods for 2-(2-Azidophenyl)ethan-1-ol are not widely documented, the general approach would involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The azide group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Triphenylphosphine in an inert solvent like dichloromethane.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Iminophosphorane intermediates.
科学研究应用
2-(2-Azidophenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, especially in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of 2-(2-Azidophenyl)ethan-1-ol largely depends on the functional groups present. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are crucial in bioconjugation and drug development. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity in various environments .
相似化合物的比较
2-Azidoethanol: Similar structure but lacks the phenyl ring.
2-(2-Azidophenyl)ethanol: Similar but with a different position of the hydroxyl group.
Phenyl azide: Lacks the ethan-1-ol moiety.
Uniqueness: 2-(2-Azidophenyl)ethan-1-ol is unique due to the combination of the azide group and the hydroxyl group attached to a phenyl ring. This combination allows for versatile reactivity, making it suitable for a wide range of applications in synthetic chemistry and bioconjugation .
属性
分子式 |
C8H9N3O |
|---|---|
分子量 |
163.18 g/mol |
IUPAC 名称 |
2-(2-azidophenyl)ethanol |
InChI |
InChI=1S/C8H9N3O/c9-11-10-8-4-2-1-3-7(8)5-6-12/h1-4,12H,5-6H2 |
InChI 键 |
FZCWOUWGGATOSQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCO)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


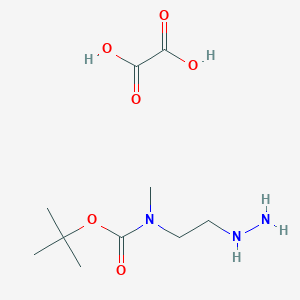
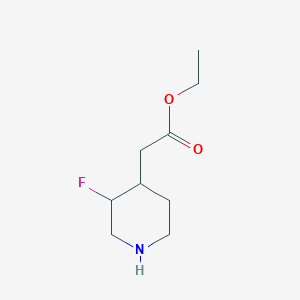
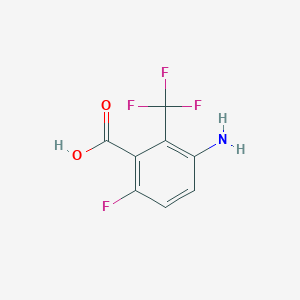
![rac-2-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]aceticacid](/img/structure/B13508905.png)
![4,4-Dimethyl-2-pyridin-3-yl-2,3,3a,9b-tetrahydrofuro[3,2-c]chromene-8-carboxylic acid](/img/structure/B13508907.png)
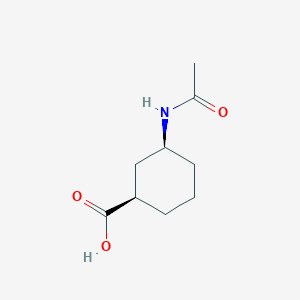
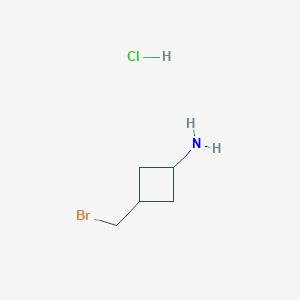
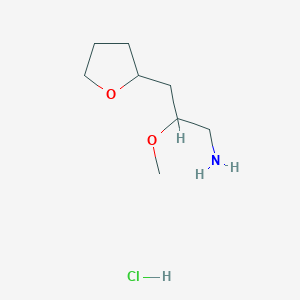
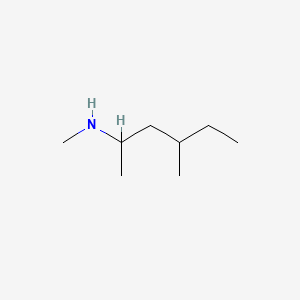
![6-Bromotricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-ol](/img/structure/B13508928.png)
![9-Hydroxybicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13508933.png)

![Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride](/img/structure/B13508942.png)
